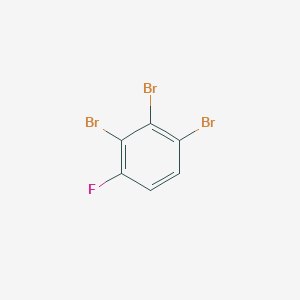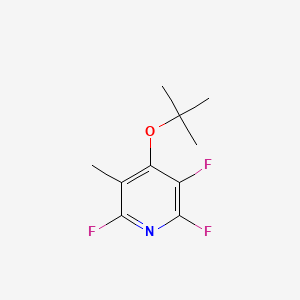
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of three fluorine atoms, a tert-butoxy group, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,3,6-trifluoro-5-methylpyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The tert-butoxy group may also play a role in modulating its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trifluoro-5-methylpyridine: Lacks the tert-butoxy group.
4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butoxy group distinguishes it from other fluorinated pyridines and can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2,3,6-trifluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C10H12F3NO/c1-5-7(15-10(2,3)4)6(11)9(13)14-8(5)12/h1-4H3 |
Clave InChI |
GGDAMLYJTPTHPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=C1F)F)F)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
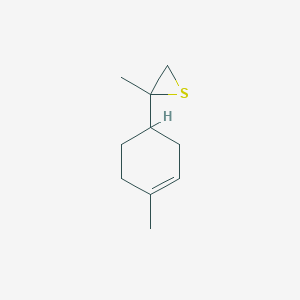
![5-Formyl-2-phenoxy-3-[(prop-2-en-1-yl)amino]benzene-1-sulfonamide](/img/structure/B8576568.png)

![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)
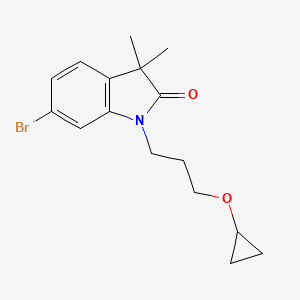
![2-[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8576610.png)
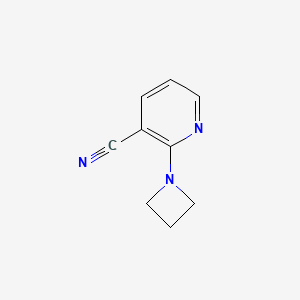
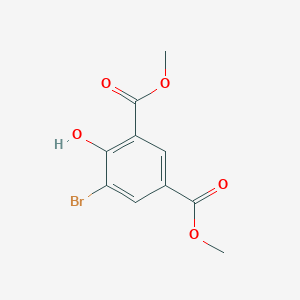
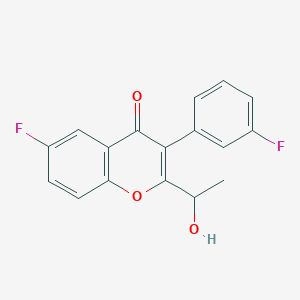
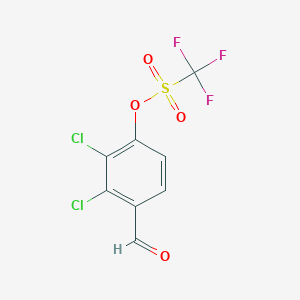
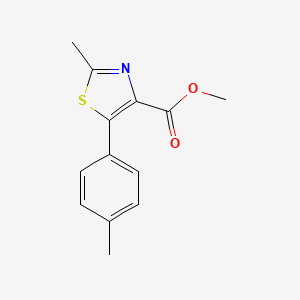
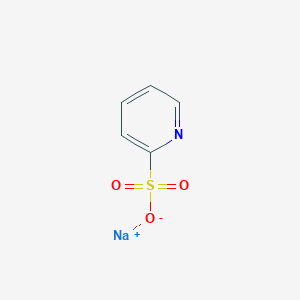
![Tert-butyl 2-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B8576661.png)
